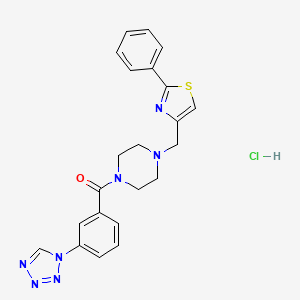

(3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Description

This compound is a heterocyclic organic molecule featuring a tetrazole ring (1H-tetrazol-1-yl) attached to a phenyl group, a piperazine moiety linked via a methanone bridge, and a 2-phenylthiazol-4-ylmethyl substituent. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name |

[4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N7OS.ClH/c30-22(18-7-4-8-20(13-18)29-16-23-25-26-29)28-11-9-27(10-12-28)14-19-15-31-21(24-19)17-5-2-1-3-6-17;/h1-8,13,15-16H,9-12,14H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAQQMVOWJUKREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CSC(=N2)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN7OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-(1H-tetrazol-1-yl)phenyl)(4-((2-phenylthiazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride is a complex heterocyclic molecule that has garnered attention due to its potential biological activities, particularly in pharmacology. This article provides a detailed examination of its biological activity, including its synthesis, mechanisms of action, and therapeutic potentials based on recent research findings.

Chemical Composition

The compound consists of:

- Tetrazole ring : Known for its bioactivity, contributing to various pharmacological effects.

- Phenylthiazole moiety : Implicated in antimicrobial and anticancer activities.

- Piperazine unit : Associated with a range of biological activities, including anxiolytic and antidepressant effects.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

- Formation of the tetrazole ring through cyclization reactions.

- Coupling with the phenylthiazole derivative , which enhances the compound's biological profile.

- Hydrochloride salt formation to improve solubility and bioavailability.

Antimicrobial Activity

Research indicates that derivatives of thiazole and tetrazole exhibit significant antibacterial properties. In studies comparing various compounds:

- The synthesized thiazole derivatives demonstrated MIC values (Minimum Inhibitory Concentration) significantly lower than standard antibiotics like oxytetracycline, showing up to 16-fold increased activity against Gram-negative bacteria such as E. coli and Pseudomonas aeruginosa .

Anticancer Activity

Several studies have highlighted the cytotoxic potential of similar compounds against various cancer cell lines:

- Compounds incorporating the tetrazole and thiazole structures have shown promising results in inhibiting cell proliferation in lines such as HT29 (colon cancer) and Jurkat (leukemia) cells. For instance, one study reported IC50 values lower than those of doxorubicin, a standard chemotherapeutic agent .

Neuropharmacological Effects

The piperazine component suggests potential neuropharmacological applications:

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes:

- Notably, it has shown activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. Such enzyme inhibitors can enhance cholinergic transmission by preventing the breakdown of acetylcholine .

Case Study 1: Antibacterial Efficacy

In a comparative study, a series of thiazole derivatives were tested against multiple bacterial strains. The results indicated that compounds containing the tetrazole moiety displayed enhanced antibacterial properties compared to their non-tetrazole counterparts. The best-performing compound exhibited an MIC of 7.8 µg/mL against Gram-positive strains , indicating significant potential for development as new antibacterial agents .

Case Study 2: Anticancer Activity

A recent study evaluated the cytotoxic effects of several synthesized derivatives on cancer cell lines. The results demonstrated that compounds similar to this compound showed IC50 values comparable to established chemotherapeutics, suggesting their viability as alternative treatments in oncology .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives containing tetrazole and piperazine structures exhibit significant antimicrobial properties. A study synthesized various compounds similar to the target compound and evaluated their antibacterial activity. Results showed that certain derivatives demonstrated potent activity against bacterial strains, suggesting potential for developing new antimicrobial agents .

Anticancer Properties

The compound's structural components suggest potential anticancer applications. A related study on substituted triazole-piperazine derivatives demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). The mechanism involved apoptosis induction and inhibition of tubulin polymerization, which are critical pathways in cancer cell proliferation . The presence of the tetrazole moiety is believed to enhance the compound's ability to interact with biological targets effectively.

Central Nervous System Activity

Compounds featuring thiazole rings have been explored for their neuroprotective effects. A series of thiazole derivatives were tested for anticonvulsant properties, indicating that modifications in the structure can lead to enhanced efficacy in seizure models . The integration of the piperazine group may contribute to improved blood-brain barrier penetration, making it a candidate for neurological applications.

Case Study 1: Synthesis and Evaluation of Tetrazole Derivatives

A detailed study synthesized several derivatives of tetrazole-piperidine compounds. The synthesized compounds were characterized using IR, NMR, and mass spectrometry. Antimicrobial assays revealed that certain compounds exhibited activity comparable to standard antibiotics, highlighting their potential as new therapeutic agents .

Case Study 2: Structure-Activity Relationship Analysis

Another study focused on the structure-activity relationship (SAR) of tetrazole-containing compounds. By modifying substituents on the phenyl and thiazole rings, researchers identified key structural features that enhanced anticancer activity. This research underscored the importance of molecular design in developing effective pharmaceuticals .

Potential Future Directions

The versatility of the compound suggests several avenues for future research:

- Drug Development : Continued exploration into its efficacy against resistant bacterial strains could lead to novel antibiotics.

- Cancer Therapy : Further investigation into its mechanisms could unveil new pathways for cancer treatment.

- Neuropharmacology : Studying its effects on neurological disorders may provide insights into new therapeutic strategies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural features—tetrazole, piperazine, and thiazole moieties—are common in medicinal chemistry. Below is a comparative analysis with hypothetical analogs based on these motifs and methodologies from the evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Tetrazole as a Bioisostere : The 1H-tetrazol-1-yl group may mimic carboxylic acid functionality, improving metabolic stability compared to carboxylate-containing analogs (e.g., angiotensin II receptor blockers) .

Piperazine Flexibility : Piperazine derivatives often exhibit tunable pharmacokinetics. The methyl-thiazole substitution in the target compound may enhance selectivity for hydrophobic binding pockets compared to simpler piperazine analogs .

Thiazole Contribution : The 2-phenylthiazole group could confer antimicrobial or anti-inflammatory properties, as seen in thiazole-containing drugs like sulfathiazole .

Salt Form Impact : The hydrochloride salt increases aqueous solubility relative to freebase forms (e.g., Compound C), critical for in vivo applications .

Research Limitations and Methodological Insights

- Structural Similarity Metrics : Tanimoto coefficients (as per ) could quantify similarity between the target compound and analogs like Hypothetical A or B. However, without experimental data, predictions remain theoretical .

- Biological Data Gaps: No direct evidence links this compound to specific biological activities. Comparisons rely on structural motifs and extrapolated mechanisms from unrelated studies.

Preparation Methods

Synthesis of 3-(1H-Tetrazol-1-yl)benzoic Acid

Key Reaction : Hydrolysis of ethyl 3-(1H-tetrazol-1-yl)benzoate.

Procedure :

- Combine ethyl 3-(1H-tetrazol-1-yl)benzoate (22.6 mmol) with tetrahydrofuran/water (100 mL/25 mL).

- Add lithium hydroxide (45.2 mmol) and reflux for 2 hours.

- Cool to room temperature, extract with 1 M NaOH, and acidify with HCl (pH ≈ 1).

- Filter the precipitate to obtain 3-(1H-tetrazol-1-yl)benzoic acid as a white solid (89% yield).

Analytical Data :

- ¹H NMR (DMSO-d₆) : δ 7.85 (d, J = 8.0 Hz, 1H), 8.10–8.18 (m, 2H), 8.47–8.51 (m, 1H), 10.22 (s, 1H).

- LC-MS : m/z 191.1 [M+H]⁺.

Preparation of 3-(1H-Tetrazol-1-yl)benzoyl Chloride

Key Reaction : Acyl chloride formation using oxalyl chloride.

Procedure :

- Dissolve 3-(1H-tetrazol-1-yl)benzoic acid (22.3 mmol) in dichloromethane (40 mL).

- Add oxalyl chloride (29.5 mmol) and catalytic DMF (0.5 mL).

- Stir at room temperature for 30 minutes under nitrogen.

- Concentrate under reduced pressure to obtain the acid chloride as a white solid (90% yield).

Critical Notes :

Coupling with Piperazine to Form (3-(1H-Tetrazol-1-yl)phenyl)(piperazin-1-yl)methanone

Key Reaction : Amide bond formation via acid chloride and piperazine.

Procedure :

- Dissolve 3-(1H-tetrazol-1-yl)benzoyl chloride (20.6 mmol) in dry dichloromethane (100 mL).

- Add piperazine (20.6 mmol) and triethylamine (5 mL) at 0°C.

- Stir at room temperature overnight.

- Quench with water, extract with dichloromethane, and concentrate to obtain the piperazine intermediate (94% yield).

Analytical Data :

- ¹H NMR (DMSO-d₆) : δ 2.38–3.45 (m, 8H, piperazine), 7.75–7.86 (m, 3H, aromatic), 9.80 (s, 1H, tetrazole).

Synthesis of 4-(Bromomethyl)-2-phenylthiazole

Key Reaction : Thiazole ring formation via Hantzsch thiazole synthesis.

Procedure :

- React 2-bromo-1-(phenyl)ethanone (10 mmol) with thiourea (12 mmol) in ethanol (50 mL).

- Reflux for 4 hours, cool, and filter the precipitate.

- Recrystallize from ethanol to obtain 2-phenylthiazole-4-methanol (85% yield).

- Convert the alcohol to bromide using PBr₃ in dichloromethane (80% yield).

Analytical Data :

Alkylation of Piperazine Intermediate with 4-(Bromomethyl)-2-phenylthiazole

Key Reaction : Nucleophilic substitution on piperazine.

Procedure :

- Dissolve (3-(1H-tetrazol-1-yl)phenyl)(piperazin-1-yl)methanone (0.68 mmol) in acetone (15 mL).

- Add 4-(bromomethyl)-2-phenylthiazole (0.82 mmol) and K₂CO₃ (1.5 mmol).

- Reflux for 2 hours, concentrate, and recrystallize from ethanol to obtain the alkylated product (75% yield).

Optimization :

- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction kinetics.

- Temperature : 80–120°C enhances nucleophilic substitution.

Formation of Hydrochloride Salt

Procedure :

- Dissolve the free base in anhydrous diethyl ether.

- Bubble HCl gas through the solution until precipitation ceases.

- Filter and dry under vacuum to obtain the hydrochloride salt (95% purity).

Analytical Validation :

Summary of Reaction Conditions and Yields

Q & A

Q. What are the critical steps in designing a synthetic route for this compound?

Methodological Answer: A retrosynthetic approach is essential, breaking the molecule into key fragments: the tetrazole-phenyl group, thiazole-piperazine moiety, and methanone linker.

- Tetrazole Introduction : The tetrazole ring (1H-tetrazol-1-yl) can be synthesized via [2+3] cycloaddition between nitriles and sodium azide under acidic conditions .

- Thiazole-Piperazine Assembly : The thiazole ring (2-phenylthiazol-4-yl) is typically formed via Hantzsch thiazole synthesis using α-halo ketones and thioureas. The piperazine group is then alkylated using a chloromethyl intermediate under basic conditions (e.g., K₂CO₃ in DMF) .

- Coupling Reactions : The methanone linker is formed via Friedel-Crafts acylation or nucleophilic substitution, with careful control of stoichiometry to avoid over-acylation .

Q. Key Considerations :

- Solvent choice (e.g., PEG-400 for heterogeneous catalysis ).

- Purification via column chromatography or recrystallization (e.g., using aqueous acetic acid ).

Q. Which spectroscopic techniques are most reliable for structural confirmation?

Methodological Answer: A combination of techniques is required:

- ¹H/¹³C NMR : To confirm connectivity of aromatic protons (tetrazole: δ 8.5–9.5 ppm; thiazole: δ 7.2–7.8 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm) .

- Mass Spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with Cl⁻ in the hydrochloride salt .

- IR Spectroscopy : To identify N–H stretches (tetrazole: ~3400 cm⁻¹) and carbonyl groups (C=O: ~1680 cm⁻¹) .

Validation : Cross-reference with computational simulations (e.g., DFT for NMR shifts) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity in the final coupling step?

Methodological Answer:

- Catalyst Screening : Test heterogeneous catalysts (e.g., Bleaching Earth Clay at pH 12.5 ) vs. homogeneous catalysts (e.g., AlCl₃ for Friedel-Crafts).

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with PEG-400, which enhances solubility and reduces side reactions .

- Temperature Control : Maintain 70–80°C for coupling reactions to balance kinetic efficiency and thermal degradation .

Q. Example Optimization Table :

| Condition | Yield (%) | Purity (HPLC) |

|---|---|---|

| PEG-400, 70°C | 85 | 98.5 |

| DMF, 80°C | 72 | 95.0 |

| DCM, RT | 35 | 88.0 |

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer: Discrepancies may arise from:

- Purity Variations : Impurities (e.g., unreacted piperazine) can skew bioassay results. Validate purity via HPLC (>95%) and elemental analysis .

- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or buffer pH (affecting hydrochloride salt solubility) .

- Structural Analogues : Compare activity with analogues (e.g., replacing tetrazole with triazole) to isolate pharmacophore contributions .

Case Study : If one study reports IC₅₀ = 10 nM (vs. EGFR) and another finds no activity, re-evaluate:

Confirm compound identity (HRMS, NMR).

Test under consistent assay conditions (pH 7.4, 37°C).

Validate target engagement via SPR or crystallography .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

Methodological Answer:

- LogP Calculation : Use software (e.g., Schrödinger QikProp) to estimate lipophilicity. Tetrazole and thiazole groups increase hydrophilicity (predicted LogP ~2.1) .

- Metabolic Stability : Simulate cytochrome P450 interactions; piperazine is prone to N-oxidation, suggesting potential for hepatic clearance .

- Solubility : The hydrochloride salt improves aqueous solubility (>10 mg/mL at pH 3–4) but may precipitate at physiological pH. Test buffered solutions (PBS, pH 7.4) .

Q. How can researchers validate the hypothesized mechanism of action involving kinase inhibition?

Methodological Answer:

- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify targets .

- Molecular Docking : Model interactions with ATP-binding pockets (e.g., EGFR: PDB 1M17). The thiazole ring may form π-π stacking with Phe-723 .

- Cellular Validation : Use siRNA knockdown or CRISPR-Cas9 KO models to confirm target dependency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.